Cbz‑ vs. Boc‑Protected 4‑Amino‑3,3‑difluoropiperidine: Computed Lipophilicity (XLogP3) Comparison
The Cbz‑protected target compound exhibits a computed XLogP3 of 1.5, compared to an XLogP3 of 1.0 for the directly comparable Boc‑protected analog, tert‑butyl 4‑amino‑3,3‑difluoropiperidine‑1‑carboxylate [1]. This represents a quantified ΔlogP of +0.5 log units, indicating a meaningful increase in lipophilicity conferred by the benzyl carbamate group.
| Evidence Dimension | LogP (lipophilicity) – computed XLogP3 |
|---|---|
| Target Compound Data | XLogP3 = 1.5 (benzyl 4-amino-3,3-difluoropiperidine-1-carboxylate) |
| Comparator Or Baseline | tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate: XLogP3 = 1.0 |
| Quantified Difference | ΔXLogP3 = +0.5 (target compound more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18); data extracted from PubChem compound summaries [1][2] |
Why This Matters
A 0.5 log unit increase in lipophilicity can significantly affect passive membrane permeability and CNS penetration potential, making the Cbz derivative more suitable for programs where moderate lipophilicity is desired without exceeding typical CNS drug‑like thresholds.
- [1] PubChem. Benzyl 4-amino-3,3-difluoropiperidine-1-carboxylate (Compound Summary). CID 84730058. XLogP3-AA = 1.5. View Source
- [2] PubChem. tert‑Butyl 4‑amino‑3,3‑difluoropiperidine‑1‑carboxylate (Compound Summary). CID 56932105. XLogP3-AA = 1.0. View Source
